molecular formula C23H23FN6O3 B12407316 Bptf-IN-1

Bptf-IN-1

Cat. No.: B12407316
M. Wt: 450.5 g/mol
InChI Key: LLVPDBRSUHNJQQ-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bptf-IN-1 is a chemical compound known for its role as an inhibitor of the Bromodomain PHD-finger Transcription Factor (BPTF) BPTF is a subunit of the Nucleosome Remodeling Factor (NURF) complex, which is involved in chromatin remodeling and gene expression regulation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bptf-IN-1 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. This involves the use of reagents such as aldehydes, amines, and acids under controlled conditions.

    Functional Group Modifications: The core structure is then modified to introduce specific functional groups that enhance the compound’s inhibitory activity. This may involve reactions such as alkylation, acylation, and halogenation.

    Purification and Characterization: The final product is purified using techniques like column chromatography and recrystallization. The purity and structure of this compound are confirmed using spectroscopic methods such as NMR and mass spectrometry.

Industrial Production Methods

While the industrial production methods for this compound are not extensively documented, the process would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing automated purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Bptf-IN-1 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of this compound.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents for these reactions include halides and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and catalysts under controlled temperature and pressure.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often used to study the structure-activity relationship and enhance the compound’s inhibitory properties.

Scientific Research Applications

Bptf-IN-1 has a wide range of scientific research applications, including:

    Epigenetic Studies: this compound is used to study the role of BPTF in chromatin remodeling and gene expression regulation. It helps in understanding the epigenetic mechanisms underlying various biological processes.

    Cancer Research: this compound has shown potential as a therapeutic agent in cancer research.

    Developmental Biology: this compound is used to study the role of BPTF in embryonic development and tissue differentiation.

    Neurobiology: this compound is used to explore the role of BPTF in neural development and function.

Comparison with Similar Compounds

Bptf-IN-1 is unique in its specificity for the BPTF bromodomain. Similar compounds include:

    AU1: Another BPTF bromodomain inhibitor with a different chemical structure.

    BI-7190: A chemical probe used to study the implications of BPTF bromodomain inhibition in cells and in vivo.

Compared to these compounds, this compound offers unique advantages in terms of its potency and selectivity for the BPTF bromodomain, making it a valuable tool in epigenetic and cancer research.

Properties

Molecular Formula

C23H23FN6O3

Molecular Weight

450.5 g/mol

IUPAC Name

methyl 3-[[(3S)-1-[2-(4-fluoroanilino)pyrimidin-4-yl]pyrrolidin-3-yl]carbamoylamino]benzoate

InChI

InChI=1S/C23H23FN6O3/c1-33-21(31)15-3-2-4-18(13-15)27-23(32)28-19-10-12-30(14-19)20-9-11-25-22(29-20)26-17-7-5-16(24)6-8-17/h2-9,11,13,19H,10,12,14H2,1H3,(H,25,26,29)(H2,27,28,32)/t19-/m0/s1

InChI Key

LLVPDBRSUHNJQQ-IBGZPJMESA-N

Isomeric SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)N[C@H]2CCN(C2)C3=NC(=NC=C3)NC4=CC=C(C=C4)F

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)NC2CCN(C2)C3=NC(=NC=C3)NC4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.